4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Overview
Description
The compound “4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester” is a type of ester . Esters are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) .
Synthesis Analysis
Esters can be synthesized from carboxylic acids, acid chlorides, and acid anhydrides . Protodeboronation of pinacol boronic esters is a method used in organic synthesis . This method involves the use of a radical approach .Chemical Reactions Analysis
Esters, including this compound, can undergo various reactions. They can be hydrolyzed under acidic or basic conditions, undergo trans-esterification, aminolysis, and reduction . They can also react with organometallic compounds to form tertiary alcohols .Mechanism of Action
Future Directions
The future directions in the study and application of esters, including this compound, could involve further exploration of their synthesis methods, reactions, and applications. For instance, the protodeboronation of pinacol boronic esters is a method that is not well developed and could be explored further .
properties
IUPAC Name |
2-[ethyl-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-19(13-17(21)22)12-15-8-10-20(11-9-15)18(23)24-14-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMZGTCIMCRZIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121144 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(carboxymethyl)ethylamino]methyl]-, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353962-26-1 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(carboxymethyl)ethylamino]methyl]-, 1-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(carboxymethyl)ethylamino]methyl]-, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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